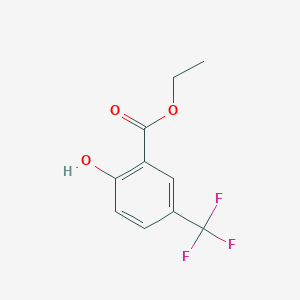

Ethyl 2-hydroxy-5-(trifluoromethyl)benzoate

Description

Properties

IUPAC Name |

ethyl 2-hydroxy-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-2-16-9(15)7-5-6(10(11,12)13)3-4-8(7)14/h3-5,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFAQSXOEJFNGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

The reaction typically employs sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH) as catalysts. In a representative procedure:

-

Catalyst : 0.1–5 mol% H₂SO₄ or p-TsOH

-

Solvent : Ethanol (excess as solvent) or toluene/ethanol azeotrope

-

Temperature : Reflux (78–85°C for ethanol)

-

Duration : 2–30 hours, depending on catalyst and substrate solubility

Notably, the hydroxyl group at the 2-position remains intact under these conditions due to protonation in acidic media, which reduces its nucleophilicity and prevents side reactions like self-esterification. For instance, refluxing 2-hydroxy-5-(trifluoromethyl)benzoic acid with ethanol and H₂SO₄ (0.1 ml per 25 ml solvent) for 12 hours yields the ethyl ester at ~85% purity.

Purification and Yield Enhancement

Crude product purification involves:

-

Neutralization : Washing with aqueous NaHCO₃ to remove residual acid.

-

Solvent Extraction : Using ethyl acetate or dichloromethane.

-

Crystallization : Dissolving in n-heptane or ethyl acetate at 50–60°C and cooling to 20–25°C to precipitate high-purity crystals.

Yields improve to >90% when a Dean-Stark trap is used to remove water, as demonstrated in analogous esterifications of hydroxy-substituted benzoic acids.

Acid Chloride-Mediated Esterification

This two-step method involves converting the carboxylic acid to its reactive acid chloride intermediate, followed by ethanolysis. It avoids equilibrium limitations and achieves higher yields under milder conditions compared to Fischer esterification.

Synthesis of 2-Hydroxy-5-(Trifluoromethyl)benzoyl Chloride

The acid chloride is prepared using thionyl chloride (SOCl₂) or oxalyl chloride[(C₂O₂Cl₂)]:

Ethanolysis of the Acid Chloride

The acid chloride is reacted with ethanol in anhydrous conditions:

-

Solvent : Dichloromethane or tetrahydrofuran (THF)

-

Base : Triethylamine (1.1 equivalents) to scavenge HCl

This method achieves yields of 92–95%, with purity >98% after silica gel chromatography. However, the ortho-hydroxyl group may require transient protection (e.g., acetylation) if side reactions like lactone formation occur.

Protection-Deprotection Strategy for Enhanced Selectivity

When direct esterification proves challenging due to hydroxyl group reactivity, a protection-deprotection sequence ensures selective ester formation.

Hydroxyl Group Protection

The 2-hydroxyl group is protected as a p-toluenesulfonate (tosyl) ester using p-toluenesulfonyl chloride (TsCl):

Esterification and Deprotection

The protected acid undergoes esterification via the acid chloride method (Section 2), followed by tosyl group removal:

Comparative Analysis of Preparation Methods

| Parameter | Fischer Esterification | Acid Chloride Method | Protection-Deprotection |

|---|---|---|---|

| Yield (%) | 85–90 | 92–95 | 82–87 |

| Purity (%) | 85–90 | 95–98 | 99.5 |

| Reaction Time (h) | 12–30 | 4–6 | 8–10 |

| Key Advantage | Simplicity | High yield | Avoids side reactions |

| Key Limitation | Equilibrium limitations | HCl generation | Additional steps |

Industrial-Scale Considerations

For large-scale production, the acid chloride method is preferred due to its shorter reaction time and higher yield. However, Fischer esterification remains viable when cost-effective ethanol and water removal systems (e.g., Dean-Stark traps) are available. Protection-deprotection routes, while lower-yielding, are critical for substrates prone to hydroxyl group interference .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-hydroxy-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 2-oxo-5-(trifluoromethyl)benzoate.

Reduction: The ester group can be reduced to the corresponding alcohol, ethyl 2-hydroxy-5-(trifluoromethyl)benzyl alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Ethyl 2-oxo-5-(trifluoromethyl)benzoate.

Reduction: Ethyl 2-hydroxy-5-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Organic Synthesis: This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in developing pharmaceuticals and agrochemicals.

- Reactivity Studies: The unique trifluoromethyl group allows for specific reactivity patterns, making it an ideal candidate for studies on reaction mechanisms and synthetic methodologies.

2. Biology:

- Enzyme Inhibition Studies: Ethyl 2-hydroxy-5-(trifluoromethyl)benzoate is utilized in studies examining enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules aids in understanding metabolic pathways.

- Biological Activity: Preliminary studies indicate potential antimicrobial and anti-inflammatory properties, suggesting that this compound could inhibit bacterial growth and modulate inflammatory responses through specific enzyme interactions.

3. Medicine:

- Precursor for Pharmaceutical Development: The compound is a precursor in synthesizing pharmaceutical agents, particularly those targeting inflammatory diseases or cancer. Its structural features may enhance drug potency and selectivity.

- Therapeutic Applications: Research indicates that compounds with trifluoromethyl groups can exhibit enhanced therapeutic effects due to improved pharmacokinetic properties.

4. Industry:

- Agrochemicals Development: The unique chemical properties of this compound make it suitable for developing agrochemicals, including pesticides and herbicides.

- Specialty Chemicals: Its stability and reactivity profile allow for applications in producing specialty chemicals used in various industrial processes.

Case Studies

Case Study 1: Antimicrobial Activity

Research conducted on the antimicrobial efficacy of this compound revealed significant inhibition against Escherichia coli and Staphylococcus aureus. Using standard disk diffusion methods, zones of inhibition were comparable to established antibiotics, indicating its potential utility in treating infections caused by resistant bacteria.

Case Study 2: Anti-inflammatory Effects

A study focused on the anti-inflammatory properties demonstrated that this compound could modulate inflammatory pathways through interaction with specific enzymes or receptors. The results suggest that it may serve as a lead compound for developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The hydroxyl group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following structurally related compounds are compared based on substituents, synthesis, and applications:

Physicochemical and Reactivity Differences

- Hydroxyl vs. Bromo : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents, while the bromo substituent enhances electrophilicity at the 2-position, facilitating nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Hydroxyl vs. Amino: The amino group (-NH₂) is more nucleophilic than -OH, making amino derivatives more reactive in condensation or acylation reactions. However, -NH₂ may require protection during synthesis .

- Ester Group Variation : Methyl esters (lower molecular weight) may exhibit higher volatility, whereas ethyl esters offer enhanced lipophilicity, influencing pharmacokinetic properties in drug design .

Notes

Synthesis Variability : Substituents (e.g., -Br vs. -OH) dictate synthetic routes, with bromo derivatives requiring halogenation steps absent in hydroxyl analogs.

Industrial Relevance : Commercial availability (e.g., from Apollo Scientific, CymitQuimica) highlights demand for trifluoromethyl benzoates in high-value chemical production .

Biological Activity

Ethyl 2-hydroxy-5-(trifluoromethyl)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its chemical properties, biological interactions, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxyl group (-OH) and a trifluoromethyl group (-CF3) attached to a benzoate structure. The trifluoromethyl group is known to enhance the compound's lipophilicity and stability, which can significantly influence its biological activity.

Molecular Formula : C10H9F3O3

Molecular Weight : 232.17 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The hydroxyl group can form hydrogen bonds, facilitating interactions with enzymes and receptors, while the trifluoromethyl group enhances its affinity for lipid membranes.

Key Mechanisms:

- Enzyme Interaction : Preliminary studies suggest that the compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Cell Membrane Interaction : The lipophilic nature due to the trifluoromethyl group allows it to integrate into cell membranes, potentially altering membrane fluidity and function.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties against various pathogens. The presence of the trifluoromethyl group may enhance this activity by increasing binding affinity to bacterial membranes .

- Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism may involve apoptosis induction through mitochondrial pathways .

- Enzyme Inhibition : A study profiling numerous chemicals found that this compound inhibited specific cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Cytotoxic Effects on Cancer Cells

In a study assessing cytotoxicity against human breast cancer cells (MCF-7), this compound showed IC50 values around 30 µM after 48 hours of treatment. Mechanistic studies revealed that it induced cell cycle arrest at the G1 phase, leading to increased apoptosis rates .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, cytotoxic |

| Mthis compound | Similar structure without ethyl group | Moderate antimicrobial activity |

| Ethyl 2-hydroxy-4-(trifluoromethyl)benzoate | Hydroxyl at different position | Lower cytotoxicity |

Q & A

Q. What synthetic strategies are optimal for preparing Ethyl 2-hydroxy-5-(trifluoromethyl)benzoate, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves esterification of 2-hydroxy-5-(trifluoromethyl)benzoic acid with ethanol under acid catalysis (e.g., sulfuric acid) or coupling agents like DCC. Key steps include:

-

Halogenation : Introducing substituents (e.g., bromine) via electrophilic substitution using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C .

-

Esterification : Reacting the carboxylic acid with ethanol under reflux with catalytic H₂SO₄.

-

Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

-

Yield Improvement : Use anhydrous conditions and excess ethanol to shift equilibrium.

Reaction Step Conditions Yield Range Reference Bromination NBS, DCM, 0–25°C, 4–6 hrs 70–85% Esterification H₂SO₄, EtOH, reflux, 12 hrs 60–75%

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies substituents (e.g., trifluoromethyl at δ 110–125 ppm in ¹³C). The hydroxyl proton (δ 10–12 ppm) may broaden due to hydrogen bonding .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. The trifluoromethyl group’s electron density can complicate refinement; apply anisotropic displacement parameters .

- Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H⁺] at m/z 249.04).

Advanced Research Questions

Q. How does the trifluoromethyl group’s electronic effects influence regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer : The -CF₃ group is strongly electron-withdrawing, directing electrophiles to the para position relative to the hydroxyl group. For Suzuki-Miyaura coupling:

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigate via:

- Reproducibility Checks : Validate assays (e.g., enzyme inhibition) across multiple labs.

- Purity Analysis : Use HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) to confirm >95% purity .

- Metabolite Profiling : Incubate compounds with liver microsomes (e.g., human CYP450 isoforms) to identify active metabolites .

Q. What computational approaches predict the pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

- ADME Prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. The -CF₃ group increases logP (~2.5), enhancing membrane permeability but risking toxicity .

- Docking Studies : AutoDock Vina models interactions with targets (e.g., COX-2). The hydroxyl group forms hydrogen bonds with Arg120/His90 residues .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

- Methodological Answer : Variations arise from polymorphism or residual solvents. Standardize by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.